2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride
Overview
Description
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two phenyl groups at positions 2 and 4, and a carbonyl chloride group at position 5. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with benzoyl chloride to form 2-phenylthiazole, which is then further reacted with benzoyl chloride to introduce the second phenyl group at position 4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation.
Dihydrothiazoles: Formed by reduction.
Scientific Research Applications
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the second phenyl group and carbonyl chloride group.
4-Phenylthiazole: Lacks the second phenyl group and carbonyl chloride group.
2,4-Diphenylthiazole: Lacks the carbonyl chloride group.
Uniqueness
2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both phenyl groups and the reactive carbonyl chloride group. This combination enhances its biological activity and reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2,4-diphenyl-1,3-thiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-15(19)14-13(11-7-3-1-4-8-11)18-16(20-14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGZZGFKARJISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428744 | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-13-0 | |
Record name | 2,4-Diphenyl-5-thiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857284-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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